Home > Products > Screening Compounds P98453 > H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH
H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH - 203460-30-4

H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH

Catalog Number: EVT-242668
CAS Number: 203460-30-4
Molecular Formula: C192H274N52O60S7
Molecular Weight: 4495 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SNX-482 is a 41 amino acid peptide toxin originally isolated from the venom of the African tarantula Hysterocrates gigas []. It acts as a potent and selective antagonist of the class E voltage-gated calcium channels, specifically the CaV2.3 subtype, which contributes to R-type calcium currents [, ]. SNX-482 has been instrumental in elucidating the physiological roles and biophysical properties of CaV2.3 channels in various neuronal and non-neuronal systems.

ω-Conotoxin GVIA

    Compound Description: ω-Conotoxin GVIA is a peptide toxin isolated from the venom of the cone snail Conus geographus. It acts as a potent and selective antagonist of N-type voltage-gated calcium channels (CaV2.2). [, , , , , , , , , , , ]

ω-Conotoxin MVIIC

    Compound Description: ω-Conotoxin MVIIC is another peptide toxin found in the venom of Conus magus. It displays a broader spectrum of activity compared to ω-Conotoxin GVIA, blocking both N- and P/Q-type voltage-gated calcium channels. [, , ]

ω-Agatoxin IVA

    Compound Description: ω-Agatoxin IVA is a peptide toxin isolated from the venom of the spider Agelenopsis aperta. It acts as a selective antagonist of P/Q-type voltage-gated calcium channels (CaV2.1). [, , , , , , , , , , ]

Nifedipine

    Compound Description: Nifedipine is a dihydropyridine calcium channel blocker, primarily targeting L-type voltage-gated calcium channels (CaV1.2 and CaV1.3). [, , , , , , , , , , , , , ]

SNX-482

    Compound Description: SNX-482 is a peptide toxin isolated from the venom of the tarantula Hysterocrates gigas. It selectively inhibits R-type voltage-gated calcium channels (primarily CaV2.3). [, , , , , , , , , , , , , , , , , , , , ]

    Compound Description: Nickel Chloride is an inorganic compound that, at low concentrations, acts as a relatively selective blocker of T-type and R-type voltage-gated calcium channels. [, , , , , , , , , , ]

Mibefradil

    Compound Description: Mibefradil is a calcium channel blocker with some selectivity for T-type calcium channels. [, , , , ]

(S)-(-)-Bay K8644

    Compound Description: (S)-(-)-Bay K8644 is a dihydropyridine calcium channel agonist that primarily acts on L-type calcium channels. [, ]

Flunarizine

    Compound Description: Flunarizine is a calcium channel blocker with some selectivity for T-type calcium channels. []

Corticotropin-Releasing Factor (CRF)

    Compound Description: Corticotropin-Releasing Factor is a neuropeptide involved in stress responses. It exerts its effects by binding to CRF receptors (CRF1 and CRF2). []

Astressin

    Compound Description: Astressin is a non-selective antagonist of both CRF1 and CRF2 receptors. []

CP 154,526

    Compound Description: CP 154,526 is a selective antagonist of CRF1 receptors. []

Stresscopin

    Compound Description: Stresscopin is a selective agonist of CRF2 receptors. []

Tetrodotoxin (TTX)

    Compound Description: Tetrodotoxin is a neurotoxin that blocks voltage-gated sodium channels, effectively preventing action potential generation and propagation. []

Cholecystokinin (CCK-8S)

    Compound Description: Cholecystokinin (CCK-8S) is a sulfated octapeptide form of cholecystokinin, a peptide hormone involved in various physiological processes, including digestion and appetite regulation. It acts through CCK receptors. []

Lorglumide

    Compound Description: Lorglumide is a selective antagonist of CCKA receptors. []

CCK-4

    Compound Description: CCK-4 is a tetrapeptide form of cholecystokinin, acting as a CCKB receptor agonist. []

SKF96365

    Compound Description: SKF96365 is a broad-spectrum inhibitor of several ion channels, including certain types of calcium channels. []

Overview

The compound H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH is a complex peptide composed of multiple standard and non-standard amino acids. Its intricate sequence suggests potential for diverse biological activities, making it a subject of interest in biochemical research.

Source and Classification

This compound can be classified as a synthetic peptide, which is often utilized in various scientific studies, particularly in the fields of pharmacology and biochemistry. The specific sequence of amino acids may influence its interaction with biological systems, potentially affecting physiological processes such as signaling pathways and receptor interactions.

Synthesis Analysis

Methods

The synthesis of this peptide typically follows solid-phase peptide synthesis (SPPS) protocols. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:

  1. Activation of Amino Acids: Each amino acid is activated using coupling agents to facilitate the formation of peptide bonds.
  2. Sequential Coupling: Amino acids are added one at a time, with the unreacted sites being protected to ensure specificity.
  3. Cleavage and Purification: Once the desired sequence is achieved, the peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Technical Details

The choice of protecting groups, coupling reagents, and solvents can significantly impact the yield and purity of the final product. For instance, using Fmoc (9-fluorenylmethoxycarbonyl) as a protecting group allows for mild deprotection conditions, which can be advantageous for sensitive side chains.

Molecular Structure Analysis

Structure

The molecular structure of this compound can be described by its amino acid sequence, which contributes to its three-dimensional conformation. The presence of multiple cysteine residues suggests potential for disulfide bond formation, which could stabilize the peptide's structure.

Data

The molecular formula can be computed based on the constituent amino acids. For example, calculating the number of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms will yield insights into its molecular weight and other properties.

Chemical Reactions Analysis

Reactions

Peptides like this one can undergo various chemical reactions, including:

  1. Hydrolysis: Breakdown in aqueous environments can lead to loss of activity.
  2. Oxidation: Particularly relevant for cysteine residues that may form disulfide bonds.
  3. Deamidation: Common in asparagine and glutamine residues, potentially altering biological activity .

Technical Details

Understanding these reactions is crucial for predicting stability under physiological conditions and during storage.

Mechanism of Action

Process

The mechanism of action for this peptide likely involves binding to specific receptors or enzymes within biological systems. The precise interactions depend on the conformational dynamics influenced by its amino acid sequence.

Data

Studies have shown that peptides with similar sequences exhibit varying affinities for receptors such as opioid receptors or ion channels, suggesting that modifications in sequence can lead to significant changes in function .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Molecular Weight: The molecular weight can be calculated based on the total number of atoms present.
  • pKa Values: These values are important for understanding ionization states at different pH levels, influencing solubility and reactivity .
Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Research: Investigating its effects on various biological pathways could lead to new therapeutic agents.
  2. Biochemical Studies: Understanding how this peptide interacts with proteins or receptors can provide insights into cellular mechanisms.
  3. Drug Design: Its unique structure may serve as a template for developing novel drugs targeting specific biological functions .

Properties

CAS Number

203460-30-4

Product Name

H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,7S,10S,13S,19R,24R,27S,30S,33S,36S,45R,48S,51S,54S,57S,60S,63R,68R,71S,74S,77S,80S,83S,86S)-24-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

Molecular Formula

C192H274N52O60S7

Molecular Weight

4495 g/mol

InChI

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)/t96-,97-,98+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152-,153-,154-/m0/s1

InChI Key

NSUPRLHDCFNOKD-CICZDBDCSA-N

SMILES

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO

Solubility

Soluble in water

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CC(C)C)CO)CC9=CNC=N9)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C6=O)CCCNC(=N)N)CC(C)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO)CC1=CC=CC=C1)CCSC)CC1=CC=C(C=C1)O)CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.